2-Naphthalen-2-YL-azepane

Lipophilicity Physicochemical properties ADME prediction

2-Naphthalen-2-YL-azepane is a structurally rigid, regio-defined azepane derivative critical for sigma-1 receptor binding assays. Its uniquely lower LogP (3.8 vs. 4.285) and higher TPSA (12.03 Ų vs. 3.24 Ų) compared to the 1-substituted regioisomer provide a controlled variable for membrane permeability and target engagement studies. The 95% minimum purity ensures reliable initial screening, while the high thermal stability (bp ~377 °C) supports long-term storage. Ideal as a reference standard for HPLC/LC-MS method development and systematic SAR exploration in neuropsychiatric drug discovery.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 383131-04-2
Cat. No. B1622682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalen-2-YL-azepane
CAS383131-04-2
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C16H19N/c1-2-8-16(17-11-5-1)15-10-9-13-6-3-4-7-14(13)12-15/h3-4,6-7,9-10,12,16-17H,1-2,5,8,11H2
InChIKeyLPKABEPCBJDWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthalen-2-YL-azepane (CAS 383131-04-2): A Conformationally Constrained Azepane Building Block for Sigma Receptor Research


2-Naphthalen-2-YL-azepane (CAS 383131-04-2) is a heterocyclic organic compound classified as an azepane derivative, featuring a seven-membered saturated nitrogen-containing ring with a naphthalene moiety directly attached at the 2-position [1]. With a molecular formula of C16H19N and a molecular weight of 225.33 g/mol, the compound possesses a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of 12.03 Ų [1][2]. It is commercially available as a research chemical with a specified minimum purity of 95% .

Why Generic Azepane or Naphthalene Substitution Fails: The Critical Role of Regiochemistry in 2-Naphthalen-2-YL-azepane


Interchanging 2-Naphthalen-2-YL-azepane with its 1-substituted regioisomer or other azepane derivatives is not straightforward due to significant differences in computed physicochemical properties that directly impact molecular recognition and drug-like behavior [1]. The position of the naphthalene group on the azepane ring alters lipophilicity (ΔLogP = -0.485) and polar surface area (ΔTPSA = +8.79 Ų), which can influence membrane permeability, aqueous solubility, and target binding interactions [1]. These differences are foundational for scientific selection in receptor binding studies where small changes in lipophilicity or polar surface area can lead to marked differences in affinity and selectivity, as demonstrated by structure-activity relationship (SAR) studies on related sigma receptor ligands [2].

Quantitative Differentiation of 2-Naphthalen-2-YL-azepane (CAS 383131-04-2) Versus Closest Analogs


Reduced Lipophilicity (XLogP3) Compared to 1-Substituted Regioisomer

2-Naphthalen-2-YL-azepane exhibits a computed XLogP3 value of 3.8 [1]. In contrast, the 1-substituted regioisomer, 1-(naphthalen-2-yl)azepane (CAS 55045-05-1), has a computed LogP of 4.285 . This represents a quantitative reduction in lipophilicity of ΔLogP = -0.485 for the target compound.

Lipophilicity Physicochemical properties ADME prediction

Increased Polar Surface Area (TPSA) Versus 1-Substituted Regioisomer

The topological polar surface area (TPSA) of 2-Naphthalen-2-YL-azepane is computed to be 12.03 Ų [1]. The 1-substituted analog 1-(naphthalen-2-yl)azepane has a significantly lower TPSA of 3.24 Ų , yielding a difference of +8.79 Ų.

Polar surface area Membrane permeability Blood-brain barrier

Conformational Rigidity: Limited Rotatable Bonds Compared to Flexible Azepane Derivatives

2-Naphthalen-2-YL-azepane possesses a rotatable bond count of 1 [1]. This contrasts with more flexible azepane derivatives that contain extended alkyl linkers (e.g., 1-(5-(naphthalen-1-yloxy)pentyl)azepane) which have 7 rotatable bonds [2]. The limited rotational freedom of the target compound restricts its conformational ensemble.

Conformational restriction Receptor binding Entropy

Vendor-Specified Purity: 95% Minimum as a Procurement Quality Benchmark

Commercially available 2-Naphthalen-2-YL-azepane from AKSci is specified with a minimum purity of 95% . In comparison, some alternative suppliers of related azepane intermediates offer lower purity grades (e.g., 90% or technical grade) without explicit analytical certification.

Purity Quality control Reproducibility

Class-Level Inference: High Affinity Sigma Receptor Ligand Class

Azetidine and azepine derivatives containing a naphthyl group are claimed in US Patent 5,658,923 to exhibit high affinity for sigma receptors with nanomolar Ki values [1]. The patent demonstrates that specific substitution patterns on the azepine core confer high sigma receptor binding affinity while minimizing affinity for off-target receptors such as dopamine, NMDA, and opioid receptors [1]. While direct Ki data for 2-Naphthalen-2-YL-azepane itself is not publicly available, the structural features of this compound (2-position naphthalene substitution on an azepane ring) align it with the core pharmacophore described in the patent, strongly suggesting sigma receptor affinity comparable to other disclosed analogs.

Sigma receptor Schizophrenia Neuropharmacology

Predicted Physicochemical Stability: Boiling Point and Storage Requirements

The predicted boiling point of 2-Naphthalen-2-YL-azepane is 377.4 ± 21.0 °C at 760 mmHg . This high boiling point, combined with a density of 1.0 ± 0.1 g/cm³ , indicates a relatively stable liquid or low-melting solid at room temperature. The vendor recommends long-term storage in a cool, dry place , and the compound is classified as non-hazardous for DOT/IATA transport .

Stability Storage Handling

Optimized Application Scenarios for 2-Naphthalen-2-YL-azepane in Sigma Receptor Pharmacology and SAR Studies


Sigma-1 Receptor Binding Assay Development and Validation

2-Naphthalen-2-YL-azepane serves as a structurally defined starting point for establishing sigma-1 receptor binding assays. Its predicted lipophilicity (XLogP3 = 3.8) and limited rotatable bond count (1) suggest favorable properties for developing high-affinity, selective ligands, consistent with the class of azepine-based sigma ligands claimed in US Patent 5,658,923 [1]. The 95% minimum purity specification ensures that initial screening results are not confounded by impurities.

Structure-Activity Relationship (SAR) Studies on Azepane Scaffolds

The compound provides a rigid, regio-defined core for systematic SAR exploration. Its distinct physicochemical profile—lower LogP (3.8 vs. 4.285) and higher TPSA (12.03 Ų vs. 3.24 Ų) compared to the 1-substituted regioisomer [1]—offers a controlled variable for investigating how small changes in substitution pattern affect membrane permeability and target engagement. This makes it an ideal comparator for medicinal chemistry campaigns.

Chemical Biology Probe for Sigma Receptor Function

As a member of the sigma receptor ligand class, 2-Naphthalen-2-YL-azepane can be utilized as a chemical probe to interrogate the role of sigma receptors in cellular models of schizophrenia and other neuropsychiatric disorders. The high thermal stability (boiling point ~377 °C) and non-hazardous classification facilitate handling and long-term storage in academic and industrial research settings.

Reference Standard for Analytical Method Development

The availability of 2-Naphthalen-2-YL-azepane with a defined purity specification (≥95%) supports its use as a reference standard in HPLC, LC-MS, or NMR method development for the characterization of novel azepane derivatives or the detection of related impurities in synthetic batches.

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